Cas no 1006037-10-0 (Methyl 4-(1-isocyanatocyclopropyl)benzoate)

Methyl 4-(1-isocyanatocyclopropyl)benzoate is a versatile chemical intermediate characterized by its reactive isocyanate functional group and cyclopropyl moiety. This compound is particularly valuable in organic synthesis and pharmaceutical applications, where it serves as a key building block for the preparation of heterocyclic compounds and active pharmaceutical ingredients (APIs). The cyclopropyl group enhances steric and electronic properties, while the ester functionality allows for further derivatization. Its stability under controlled conditions and compatibility with a range of reaction conditions make it a reliable choice for researchers. The product is typically handled under inert atmospheres to preserve reactivity and purity.
Methyl 4-(1-isocyanatocyclopropyl)benzoate structure
1006037-10-0 structure
Product name:Methyl 4-(1-isocyanatocyclopropyl)benzoate
CAS No:1006037-10-0
MF:C12H11NO3
MW:217.220643281937
CID:1126105
PubChem ID:46845971

Methyl 4-(1-isocyanatocyclopropyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-(1-isocyanatocyclopropyl)benzoate
    • LOHIMCYSVRCTTD-UHFFFAOYSA-N
    • Benzoic acid, 4-(1-isocyanatocyclopropyl)-, Methyl ester
    • 1006037-10-0
    • SCHEMBL13210492
    • Benzoic acid,4-(1-isocyanatocyclopropyl)-,methyl ester
    • DA-16448
    • EN300-1850250
    • Inchi: InChI=1S/C12H11NO3/c1-16-11(15)9-2-4-10(5-3-9)12(6-7-12)13-8-14/h2-5H,6-7H2,1H3
    • InChI Key: LOHIMCYSVRCTTD-UHFFFAOYSA-N
    • SMILES: COC(=O)C1=CC=C(C=C1)C2(CC2)N=C=O

Computed Properties

  • Exact Mass: 217.07389321g/mol
  • Monoisotopic Mass: 217.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 55.7Ų

Methyl 4-(1-isocyanatocyclopropyl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1850250-0.25g
methyl 4-(1-isocyanatocyclopropyl)benzoate
1006037-10-0
0.25g
$906.0 2023-09-19
Enamine
EN300-1850250-10g
methyl 4-(1-isocyanatocyclopropyl)benzoate
1006037-10-0
10g
$4236.0 2023-09-19
Enamine
EN300-1850250-0.05g
methyl 4-(1-isocyanatocyclopropyl)benzoate
1006037-10-0
0.05g
$827.0 2023-09-19
Enamine
EN300-1850250-10.0g
methyl 4-(1-isocyanatocyclopropyl)benzoate
1006037-10-0
10g
$4236.0 2023-06-02
Enamine
EN300-1850250-5g
methyl 4-(1-isocyanatocyclopropyl)benzoate
1006037-10-0
5g
$2858.0 2023-09-19
Enamine
EN300-1850250-0.1g
methyl 4-(1-isocyanatocyclopropyl)benzoate
1006037-10-0
0.1g
$867.0 2023-09-19
Enamine
EN300-1850250-0.5g
methyl 4-(1-isocyanatocyclopropyl)benzoate
1006037-10-0
0.5g
$946.0 2023-09-19
Enamine
EN300-1850250-2.5g
methyl 4-(1-isocyanatocyclopropyl)benzoate
1006037-10-0
2.5g
$1931.0 2023-09-19
Enamine
EN300-1850250-1.0g
methyl 4-(1-isocyanatocyclopropyl)benzoate
1006037-10-0
1g
$986.0 2023-06-02
Enamine
EN300-1850250-5.0g
methyl 4-(1-isocyanatocyclopropyl)benzoate
1006037-10-0
5g
$2858.0 2023-06-02

Additional information on Methyl 4-(1-isocyanatocyclopropyl)benzoate

Recent Advances in the Application of Methyl 4-(1-isocyanatocyclopropyl)benzoate (CAS: 1006037-10-0) in Chemical Biology and Pharmaceutical Research

Methyl 4-(1-isocyanatocyclopropyl)benzoate (CAS: 1006037-10-0) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This molecule, characterized by its isocyanate functional group and cyclopropyl moiety, has demonstrated versatile applications in drug discovery, particularly in the development of covalent inhibitors and targeted therapeutics. The unique reactivity of the isocyanate group allows for selective modification of biological targets, making it a valuable tool in medicinal chemistry.

Recent studies have focused on the synthesis and optimization of Methyl 4-(1-isocyanatocyclopropyl)benzoate derivatives to enhance their pharmacological properties. A 2023 publication in the Journal of Medicinal Chemistry reported the successful incorporation of this compound into a series of covalent kinase inhibitors, showcasing its potential in targeting oncogenic signaling pathways. The research highlighted the compound's ability to form stable covalent bonds with cysteine residues in the ATP-binding pocket of kinases, leading to prolonged target engagement and improved therapeutic efficacy.

In addition to its applications in kinase inhibition, Methyl 4-(1-isocyanatocyclopropyl)benzoate has been explored as a versatile building block for PROTAC (Proteolysis Targeting Chimera) development. A recent study demonstrated its utility in constructing heterobifunctional molecules that selectively degrade disease-relevant proteins. The cyclopropyl ring in the compound's structure was found to confer metabolic stability, addressing a common challenge in PROTAC design.

The compound's mechanism of action has been further elucidated through structural biology approaches. Cryo-EM and X-ray crystallography studies have revealed detailed interactions between Methyl 4-(1-isocyanatocyclopropyl)benzoate-containing molecules and their protein targets. These structural insights are driving the rational design of next-generation therapeutics with improved selectivity and reduced off-target effects.

From a synthetic chemistry perspective, recent advances have focused on developing more efficient and scalable routes to Methyl 4-(1-isocyanatocyclopropyl)benzoate. Novel catalytic systems have been reported that enable the preparation of this compound with higher yields and improved purity, addressing previous challenges in large-scale production. These methodological improvements are expected to accelerate its adoption in both academic and industrial settings.

Looking forward, Methyl 4-(1-isocyanatocyclopropyl)benzoate continues to show promise in emerging areas such as targeted protein degradation and covalent drug discovery. Ongoing research is exploring its potential in addressing previously "undruggable" targets, with preliminary results suggesting activity against challenging protein classes. As the understanding of its reactivity and applications expands, this compound is poised to play an increasingly important role in the development of innovative therapeutic strategies.

Recommend Articles

Recommended suppliers
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd